2-Bromo-5-fluorotoluene (CAS 452-63-1) is a highly reactive, bifunctional fluorinated aryl halide utilized extensively as a foundational building block in pharmaceutical and agrochemical manufacturing. Characterized by its precise 2-bromo and 5-fluoro substitution pattern on a toluene scaffold, it serves as a critical electrophile in transition-metal-catalyzed cross-couplings and a reliable precursor for organometallic reagents. In industrial procurement, its value is defined by its ability to undergo rapid oxidative addition or halogen-metal exchange, enabling the direct installation of the 4-fluoro-2-methylphenyl moiety into complex active pharmaceutical ingredients (APIs), such as the DPP-4 inhibitor Trelagliptin [1].
Substituting 2-bromo-5-fluorotoluene with its cheaper chloro analog (2-chloro-5-fluorotoluene) or positional isomers (such as 2-bromo-4-fluorotoluene) introduces severe process and efficacy failures. The carbon-chlorine bond exhibits a significantly higher dissociation energy compared to the carbon-bromine bond, which drastically stalls oxidative addition in standard palladium-catalyzed couplings and impedes Grignard initiation, forcing the use of expensive proprietary ligands or highly activated metals. Furthermore, isomeric substitution alters the spatial orientation of the fluorine atom in the final molecular architecture. In API synthesis, such as for WDR5 inhibitors, this positional shift abolishes target binding affinity, rendering the downstream product pharmacologically inactive and making strict adherence to the >98% pure 2-bromo-5-fluoro substitution pattern mandatory [1].
The formation of arylmagnesium species is a critical scale-up parameter. 2-Bromo-5-fluorotoluene initiates Grignard formation smoothly at mild temperatures (35–55 °C) using standard magnesium turnings, achieving yields of approximately 90% for the active organomagnesium intermediate in pharmaceutical syntheses. In contrast, the baseline chloro analog, 2-chloro-5-fluorotoluene, resists standard initiation, typically requiring highly reactive, expensive Rieke magnesium or harsh thermal conditions that promote unwanted side reactions [1].
| Evidence Dimension | Grignard initiation temperature and yield |
| Target Compound Data | Initiates at 35–55 °C with standard Mg; ~90% yield |
| Comparator Or Baseline | 2-Chloro-5-fluorotoluene (requires specialized activated Mg or >80 °C) |
| Quantified Difference | >30 °C reduction in initiation temperature; eliminates need for specialized Mg |
| Conditions | Standard ethereal solvents (THF/diethyl ether), standard Mg turnings, catalytic iodine/dibromoethane |
Enables reproducible, cost-effective organometallic scale-up without the procurement overhead of specialized activated metals.
In the synthesis of fluorinated biphenyl derivatives, the reactivity of the aryl halide dictates the required catalyst sophistication. 2-Bromo-5-fluorotoluene undergoes rapid oxidative addition, achieving high conversion rates (>85% yield) using standard, inexpensive palladium catalysts (e.g., Pd(OAc)2 or supported Pd nanoparticles) under mild basic conditions within 1–3 hours. The chloro comparator, 2-chloro-5-fluorotoluene, exhibits sluggish kinetics under identical conditions, necessitating the procurement of expensive, proprietary electron-rich phosphine ligands to force the coupling to completion [1].
| Evidence Dimension | Yield and catalyst requirement in Suzuki coupling |
| Target Compound Data | >85% yield with standard Pd catalysts (no specialized ligands) |
| Comparator Or Baseline | 2-Chloro-5-fluorotoluene (requires specialized dialkylbiaryl phosphine ligands for comparable yield) |
| Quantified Difference | Eliminates the need for premium-priced proprietary ligands while maintaining >85% conversion |
| Conditions | Mild base (K2CO3), standard Pd source, 1-3 hours reaction time |
Significantly reduces the total catalytic process cost and simplifies supply chain dependencies for cross-coupling reactions.
2-Bromo-5-fluorotoluene serves as the established, direct starting material for 4-fluoro-2-methylbenzonitrile, a critical intermediate for the diabetes drug Trelagliptin. Direct cyanation with copper(I) cyanide in refluxing DMF yields the target nitrile in approximately 60% yield in a single step. While alternative routes have been developed to avoid the lachrymatory nature of the bromo compound (e.g., oxidizing 4-fluoro-2-methylbenzyl alcohol in the presence of TEMPO/CuI), these alternative baselines require multi-step sequences and more complex reagent mixtures, increasing overall process time and supply chain complexity [1].
| Evidence Dimension | Synthetic steps to 4-fluoro-2-methylbenzonitrile |
| Target Compound Data | 1 step (direct cyanation, ~60% yield) |
| Comparator Or Baseline | 4-Fluoro-2-methylbenzyl alcohol baseline (multi-step oxidation/cyanation sequence) |
| Quantified Difference | Reduces synthesis to a single step, albeit requiring specific handling for lachrymatory properties |
| Conditions | CuCN, DMF, reflux (target) vs. TEMPO/CuI/oxidant (baseline) |
Allows buyers to weigh the efficiency of a direct 1-step precursor against the facility requirements for handling a lachrymatory intermediate.
The precise 2-bromo-5-fluoro substitution pattern is non-negotiable for specific pharmacological targets. In the development of WDR5 WIN-site inhibitors for oncology, the 2-bromo-5-fluorotoluene building block installs a specifically oriented 4-fluoro-2-methylphenyl moiety. Utilizing the closely related isomer 2-bromo-4-fluorotoluene shifts the fluorine atom's spatial alignment. This positional deviation disrupts critical halogen-bonding or steric fits in the target protein's binding pocket, drastically reducing the inhibitor's efficacy. Consequently, procurement must ensure high isomeric purity (>98%) of the 5-fluoro isomer to prevent the carryover of inactive isomeric impurities into the final API [1].
| Evidence Dimension | Downstream API target binding viability |
| Target Compound Data | 5-fluoro orientation maintains optimal binding pocket geometry |
| Comparator Or Baseline | 2-Bromo-4-fluorotoluene (4-fluoro orientation) |
| Quantified Difference | Isomeric substitution results in loss of target affinity; necessitates >98% isomeric purity of the starting material |
| Conditions | API structure-activity relationship (SAR) optimization |
Justifies the premium paid for >98% isomerically pure grades to avoid catastrophic yield loss of active API downstream.
2-Bromo-5-fluorotoluene is the definitive starting material for the cyanation route to 4-fluoro-2-methylbenzonitrile, the core intermediate for the once-weekly diabetes medication Trelagliptin. Its single-step conversion efficiency makes it a highly direct procurement choice for facilities equipped to handle its lachrymatory properties [1].
In materials science and medicinal chemistry, this compound is ideal for synthesizing complex fluorinated biphenyls. Its bromo-substituent ensures rapid oxidative addition with standard palladium catalysts, avoiding the need for proprietary phosphine ligands required by chloro-analogs [2].
Due to its reliable Grignard initiation at 35–55 °C, it is highly suited for large-scale organometallic workflows, such as the synthesis of chiral arylpiperazines, where harsh initiation conditions would degrade sensitive intermediates [3].
Flammable;Irritant